(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride
Overview
Description
(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an amino group attached to a pentanedioate backbone. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, methylamine, and glutaric anhydride.
Formation of Intermediate: The initial step involves the reaction of benzyl bromide with methylamine to form N-benzylmethylamine.
Cyclization: The intermediate is then subjected to cyclization with glutaric anhydride under controlled conditions to form the desired pentanedioate structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms like alcohols and amines, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound shares a similar pentanedioate backbone but differs in its substituents.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar heterocyclic structure but differ in their pharmacological properties.
Uniqueness
(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature and solubility in water further enhance its versatility in various applications.
Properties
IUPAC Name |
5-O-benzyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-13(16)11(14)7-8-12(15)18-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWYAYSABPDJPX-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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